Methyl (E)-3-(chlorosulfonyl)acrylate
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Overview
Description
Methyl (E)-3-(chlorosulfonyl)acrylate is an organic compound that belongs to the class of acrylates It is characterized by the presence of a chlorosulfonyl group attached to the acrylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (E)-3-(chlorosulfonyl)acrylate typically involves the reaction of methyl acrylate with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:
Methyl acrylate+Chlorosulfonic acid→Methyl (E)-3-(chlorosulfonyl)acrylate
The reaction is usually conducted at low temperatures to prevent side reactions and to achieve high yields.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and continuous flow reactors can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Methyl (E)-3-(chlorosulfonyl)acrylate undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Addition Reactions: The double bond in the acrylate moiety can participate in addition reactions with various electrophiles and nucleophiles.
Polymerization Reactions: The acrylate group can undergo polymerization to form polymers with unique properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. These reactions are typically carried out in the presence of a base such as triethylamine.
Addition Reactions: Reagents such as hydrogen halides, halogens, and organometallic compounds are used. The reactions are often conducted under mild conditions to prevent polymerization.
Polymerization Reactions: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are used to initiate the polymerization process.
Major Products Formed
Substitution Reactions: Derivatives such as sulfonamides, sulfonates, and sulfones.
Addition Reactions: Halogenated acrylates, organometallic adducts.
Polymerization Reactions: Polyacrylates with varying molecular weights and properties.
Scientific Research Applications
Methyl (E)-3-(chlorosulfonyl)acrylate has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of complex organic molecules.
Polymer Chemistry: It serves as a monomer for the preparation of functional polymers with specific properties.
Materials Science: The compound is used in the development of advanced materials such as coatings, adhesives, and resins.
Biological Research: It is employed in the synthesis of biologically active compounds and as a reagent in biochemical assays.
Medicinal Chemistry: The compound is explored for its potential use in drug development and as a precursor for pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl (E)-3-(chlorosulfonyl)acrylate involves its reactivity towards nucleophiles and electrophiles. The chlorosulfonyl group is highly reactive and can undergo substitution reactions with various nucleophiles. The acrylate moiety can participate in addition and polymerization reactions, leading to the formation of diverse products. The molecular targets and pathways involved depend on the specific reactions and applications of the compound.
Comparison with Similar Compounds
Methyl (E)-3-(chlorosulfonyl)acrylate can be compared with other similar compounds such as:
Methyl acrylate: Lacks the chlorosulfonyl group and has different reactivity and applications.
Ethyl (E)-3-(chlorosulfonyl)acrylate: Similar structure but with an ethyl group instead of a methyl group, leading to variations in reactivity and properties.
Methyl (E)-3-(bromosulfonyl)acrylate: Contains a bromosulfonyl group instead of a chlorosulfonyl group, resulting in different chemical behavior.
Properties
IUPAC Name |
methyl (E)-3-chlorosulfonylprop-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClO4S/c1-9-4(6)2-3-10(5,7)8/h2-3H,1H3/b3-2+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUNIKAYCUXIJAK-NSCUHMNNSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CS(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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